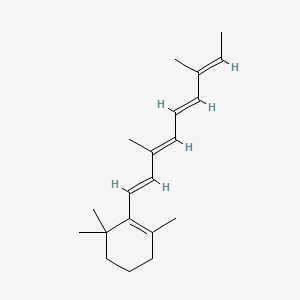

Axerophthene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

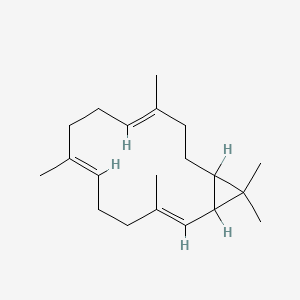

Axerophthene is a diterpene that is cyclohexene substituted by a (1Z,3E,5E,7E)-3,7-dimethylnona-1,3,5,7-tetraen-1-yl group at position 2 and by methyl groups at positions 1,3 and 3. It is the parent hydrocarbon on which Vitamin A and other retinoids are based. It is a diterpene and a polyene.

Axerophthene is a natural product found in Senecio algens with data available.

Scientific Research Applications

Biological Activity and Metabolism

Axerophthene, also known as the hydrocarbon analog of retinol, has been examined for its biological properties both in vitro and in vivo. Studies have shown that axerophthene can reverse keratinization caused by retinoid deficiency in tracheal organ culture, with potency comparable to that of retinyl acetate. Furthermore, axerophthene supported growth in hamsters fed vitamin A-deficient diets, although less effectively than retinyl acetate. Interestingly, axerophthene was found to be less toxic than retinyl acetate when administered in high doses to rats. In terms of metabolism, axerophthene caused less deposition of retinyl palmitate in the liver compared to an equivalent dose of retinyl acetate, while a greater level of total retinoid was found in the mammary gland after axerophthene administration (Newton et al., 1978).

Cancer Prevention

In research focused on mammary carcinogenesis in rats, axerophthene and retinyl acetate were compared for their ability to prevent cancer induced by 1-methyl-1-nitrosourea. Both retinoids delayed the appearance and reduced the incidence of cancers, with retinyl acetate showing more activity. However, axerophthene was better tolerated by the rats and allowed normal weight gain when fed in high doses, unlike retinyl acetate (Thompson et al., 1980).

Interaction with Retinol-Binding Protein

Studies on the interaction between axerophthene and bovine plasma retinol-binding protein (RBP) reveal that axerophthene, being a retinol analog with a hydrogen atom in place of the hydroxyl end group, fits in the beta-barrel cavity of RBP, assuming the same conformation as vitamin A. This interaction does not cause significant conformational changes in RBP, in contrast to other retinoids like fenretinide and retinoic acid. This finding highlights axerophthene's unique interaction with RBP, which could be due to the lack of the retinol hydroxyl group (Zanotti et al., 1994).

properties

CAS RN |

6895-29-0 |

|---|---|

Product Name |

Axerophthene |

Molecular Formula |

C20H30 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

2-[(1E,3E,5E,7E)-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |

InChI |

InChI=1S/C20H30/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-11,13-14H,9,12,15H2,1-6H3/b10-8+,14-13+,16-7+,17-11+ |

InChI Key |

IDMGVRDNZFQORW-JWBAUCAFSA-N |

Isomeric SMILES |

C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

SMILES |

CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Canonical SMILES |

CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

synonyms |

axerophthene |

Origin of Product |

United States |

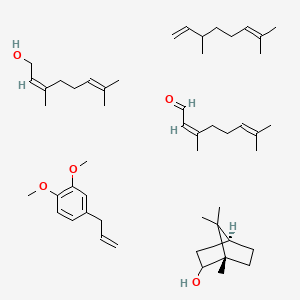

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

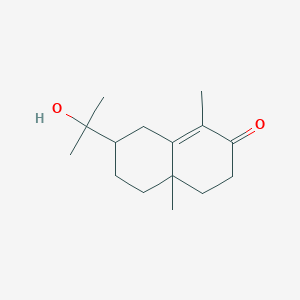

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(E)-4-(4-fluorophenyl)pent-3-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1241609.png)

![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1241612.png)